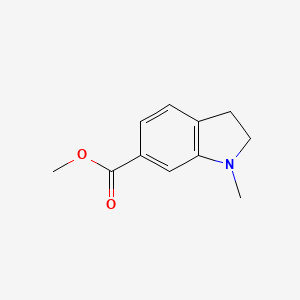

methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate

Vue d'ensemble

Description

“Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 1071432-28-4 . It has a molecular weight of 191.23 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .Molecular Structure Analysis

The InChI code for this compound is1S/C11H13NO2/c1-12-6-5-8-3-4-9 (7-10 (8)12)11 (13)14-2/h3-4,7H,5-6H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound . Chemical Reactions Analysis

Indole derivatives, including “this compound”, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 191.23 .Applications De Recherche Scientifique

Synthesis of Derivatives and Complexes

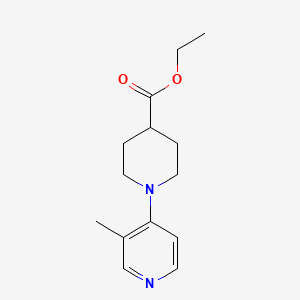

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate has been utilized in the synthesis of various derivative compounds and complexes. Notably, the compound has been involved in the formation of 5H-pyrimido[5,4-b]indole derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the creation of complex structures like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones (Shestakov et al., 2009). Moreover, methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates have been synthesized from the compound, showcasing its versatility in chemical reactions (H. Lim, Y. Song, K. Lee, 2007).

Anticancer Activity

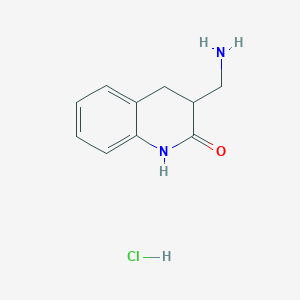

The compound has also been linked to potential anticancer activity. Two methyl indole-3-carboxylate derivatives synthesized from it have shown inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines, indicating its relevance in the development of antitumor agents (Niemyjska et al., 2012).

Complex Formation and Structural Elucidation

The compound has been part of the synthesis process for complex formations such as cycloplatinated products, where it reacts with various agents like PtCl2(DMSO)2 to form metallation to platinum via the C3 carbon of the indole nucleus. This showcases its potential in the formation of complex molecular structures and in facilitating structural elucidation through reactions with other compounds (S. Tollari et al., 2000).

Safety and Hazards

When handling “methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate”, it is recommended to do so in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity .

Biochemical Pathways

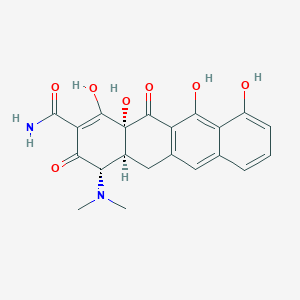

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Analyse Biochimique

Biochemical Properties

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various signaling pathways . This compound may interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound may similarly affect cancer cells, leading to reduced tumor growth and enhanced cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . This compound may exert its effects through similar mechanisms, targeting specific enzymes and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . This compound may show similar stability and degradation patterns, with potential long-term effects on cellular processes observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . This compound may similarly exhibit dose-dependent effects, with careful consideration needed to avoid toxicity at high doses.

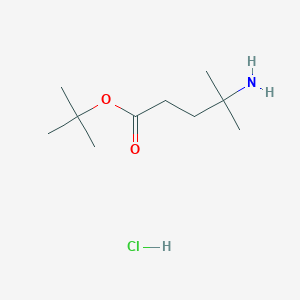

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . This compound may undergo similar metabolic transformations, affecting metabolite levels and overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within certain tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Indole derivatives are known to target specific cellular compartments or organelles, which can enhance their biological activity . This compound may possess targeting signals or undergo post-translational modifications that direct it to particular subcellular locations, thereby modulating its effects on cellular processes.

Propriétés

IUPAC Name |

methyl 1-methyl-2,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJMBLOFMLWTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)